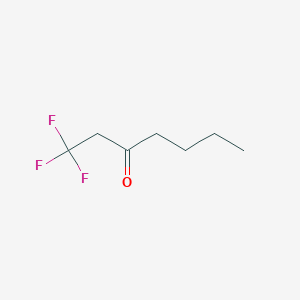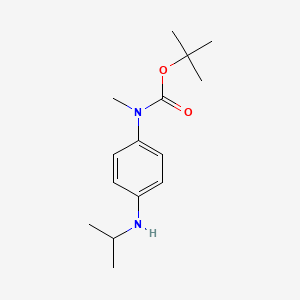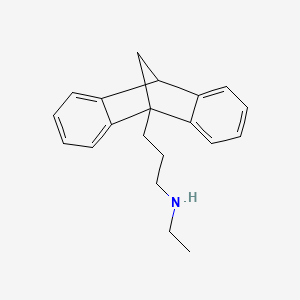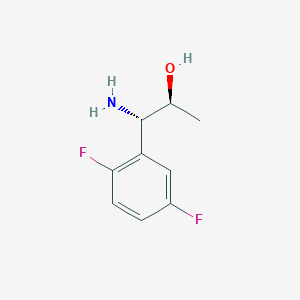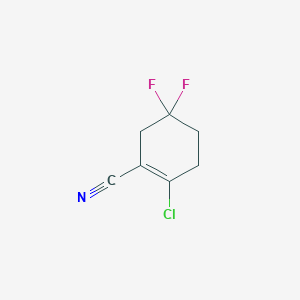
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Preparation Methods
The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: This compound has similar structural features but differs in the presence of methyl groups instead of fluorine atoms.
1-Chloro-2,5-difluorobenzene: Another compound with chlorine and fluorine atoms, but with a benzene ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-5,5-difluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2 |
InChI Key |
AWNFAKNZNPRWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1Cl)C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


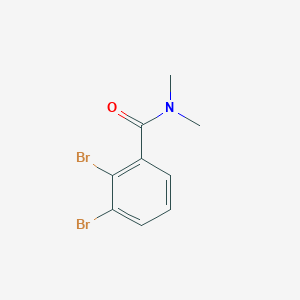

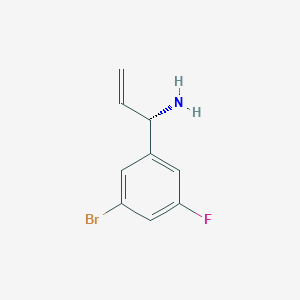
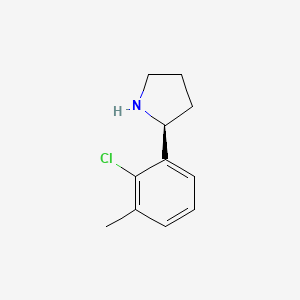
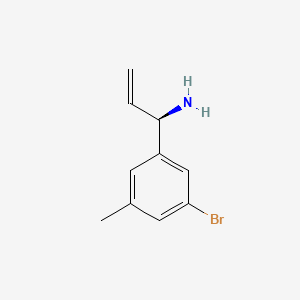

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)


![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
